Hydrogen-Bond Acceptor Count Differentiates Methoxy-Substituted Triazine Core from Bis-Dimethylamino Analog
The target compound (C₁₆H₂₁N₅O₂) possesses 5 hydrogen-bond acceptor sites and 1 hydrogen-bond donor site, compared with 6 hydrogen-bond acceptors and 1 donor for the closest structural analog N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide (CAS 2034413-55-1, C₁₇H₂₄N₆O). This reduction of one H-bond acceptor arises from replacement of the 6-dimethylamino group with a methoxy substituent, altering the compound's capacity for directed intermolecular interactions .
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 5 H-bond acceptors; 1 H-bond donor; MW 315.377; molecular formula C₁₆H₂₁N₅O₂ |
| Comparator Or Baseline | N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide (CAS 2034413-55-1): 6 H-bond acceptors; 1 H-bond donor; MW 328.4; molecular formula C₁₇H₂₄N₆O |
| Quantified Difference | 1 fewer H-bond acceptor; MW reduction of 13.0 g/mol (4.0% lower molecular weight) |
| Conditions | Structural comparison based on molecular formulae and substituent analysis from vendor product data sheets |
Why This Matters
The lower H-bond acceptor count and reduced molecular weight directly affect the compound's solubility, permeability, and target-binding pharmacophore profile, making it a distinct chemical tool compared to the bis-dimethylamino analog in any medicinal chemistry or biochemical screening campaign.
